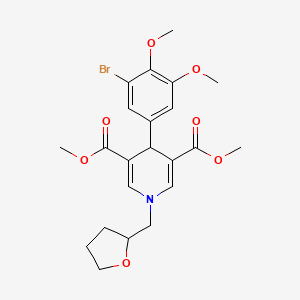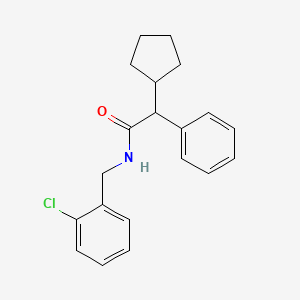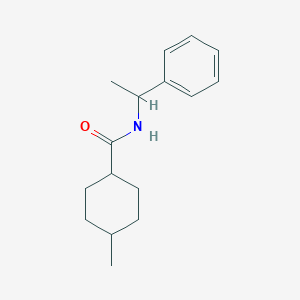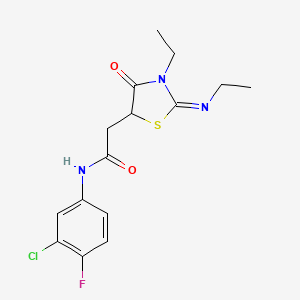![molecular formula C21H23N3O5 B4046890 1-(3-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4046890.png)
1-(3-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione
Descripción general
Descripción
1-(3-Ethoxyphenyl)-3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-ethoxyphenyl)-3-[4-(2-furoyl)-1-piperazinyl]-2,5-pyrrolidinedione is 397.16377084 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Compounds with structural similarities to "1-(3-ethoxyphenyl)-3-[4-(2-furoyl)-1-piperazinyl]-2,5-pyrrolidinedione" are often explored for their versatile roles in chemical synthesis. For example, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a building block for preparing various heteroarenes, including thiophenes, furans, pyrrols, and piperazines. These compounds are key in synthesizing drugs like Celebrex® (celecoxib), highlighting the importance of such chemical precursors in drug development (H. Sommer et al., 2017).
Pharmacological Applications
Structurally similar compounds, particularly those featuring piperazine rings, are frequently studied for their pharmacological properties. These molecules have been explored as ligands for neurotransmitter receptors, offering insights into their potential as therapeutic agents. For instance, research on [18F]p-MPPF, a radiolabeled antagonist, contributes to understanding serotonergic neurotransmission and has applications in positron emission tomography (PET) for studying 5-HT1A receptors (A. Plenevaux et al., 2000). This demonstrates the role of such compounds in advancing neuropharmacology and imaging techniques.
Antimicrobial and Biological Activities
Compounds with the piperazine moiety have also been explored for their antimicrobial activities. Novel triazole derivatives, for instance, have been synthesized and tested for their effectiveness against various microorganisms, showcasing the potential of such compounds in developing new antimicrobial agents (H. Bektaş et al., 2010).
Molecular Docking and Alzheimer’s Disease
The structural features of compounds akin to "1-(3-ethoxyphenyl)-3-[4-(2-furoyl)-1-piperazinyl]-2,5-pyrrolidinedione" have been utilized in molecular docking studies, aiming at discovering therapeutic agents for diseases like Alzheimer’s. For example, certain benzamides have shown promise as enzyme inhibitors, with potential applications in treating neurodegenerative diseases (G. Hussain et al., 2016).
Propiedades
IUPAC Name |
1-(3-ethoxyphenyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-2-28-16-6-3-5-15(13-16)24-19(25)14-17(20(24)26)22-8-10-23(11-9-22)21(27)18-7-4-12-29-18/h3-7,12-13,17H,2,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKQQPDMNTDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-(1H-indol-3-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4046811.png)


![2,2'-[(3-bromophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)](/img/structure/B4046825.png)
![1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2-phenylbutan-1-one;hydrochloride](/img/structure/B4046836.png)


![ETHYL 4-[4-(CARBAMOYLMETHYL)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE](/img/structure/B4046853.png)
![4-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-5-nitrobenzoyl)morpholine](/img/structure/B4046863.png)
![[2-[[2-[3-Ethyl-4-oxo-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-5-yl]acetyl]amino]phenyl] acetate](/img/structure/B4046874.png)
![4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline](/img/structure/B4046882.png)


